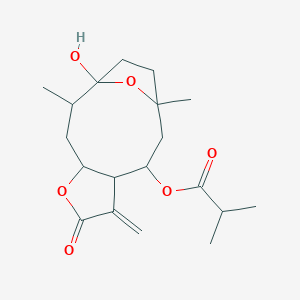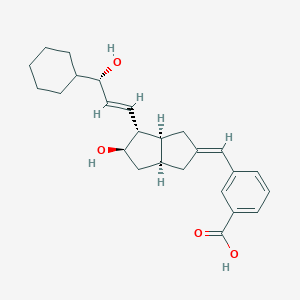
Epitulipinolide diepoxide
説明
Epi-Tulipinolide diepoxide is a natural compound isolated from the herbs of Liriodendron chinense (Hemsl.) Sarg . It has been found to display cytotoxicity in A375 cells, with an IC50 value of 52.03 μM .
Molecular Structure Analysis
The molecular formula of epi-Tulipinolide diepoxide is C17H22O6 . Its average mass is 322.353 Da and its monoisotopic mass is 322.141632 Da .Physical And Chemical Properties Analysis
Epi-Tulipinolide diepoxide has a density of 1.3±0.1 g/cm3, a boiling point of 463.6±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . Its enthalpy of vaporization is 72.5±3.0 kJ/mol and its flash point is 205.3±28.8 °C . The compound has an index of refraction of 1.544, a molar refractivity of 79.2±0.4 cm3, and a molar volume of 251.0±5.0 cm3 .科学的研究の応用
Synthesis and Properties for Electronic Packaging Application Novel liquid cycloaliphatic diepoxides, including epi-tulipinolide diepoxide derivatives, have been synthesized for potential use in electronic packaging applications. These compounds exhibit desirable thermal and mechanical properties, making them suitable for future reworkable flip chip electronic packaging applications (Wang et al., 2003).
Cytotoxic Activity Epi-tulipinolide diepoxide, identified as a sesquiterpene lactone from Liriodendron tulipifera, has demonstrated cytotoxic activity against KB cells, indicating potential applications in cancer research (Doskotch et al., 1975).
Degradable Property in Epoxy Resins Research on liquid cycloaliphatic diepoxides, including derivatives of epi-tulipinolide diepoxide, has led to the development of novel sulfite-containing epoxy resins. These materials offer unique degradable properties desirable for reworkable electronic packaging materials, making them significant for sustainable development in electronic manufacturing (Zhao et al., 2013).
Photopolymerization for Enhanced Material Properties The cationic photopolymerization of multifunctional epoxides, such as epi-tulipinolide diepoxide derivatives, has been explored for applications in coatings and adhesives. These studies aim to improve the reaction kinetics and material properties of the final cured polymers, expanding the scope of these compounds in industrial applications (Eom, 2011).
Design for Disassembly in Thermosets Epi-tulipinolide diepoxide-based cycloaliphatic diepoxides with cleavable acetal links have been developed for thermosetting applications. This design allows for easy dissolution of cured samples in specific solvent mixtures, facilitating disassembly and recycling, thereby addressing environmental concerns associated with thermosetting epoxies (Buchwalter & Kosbar, 1996).
作用機序
Epi-Tulipinolide diepoxide, also known as Epitulipinolide diepoxide, is a natural compound isolated from the herbs of Liriodendron chinense . This compound has been studied for its potential biological activities, including its cytotoxicity in A375 cells .
Target of Action
It has been shown to display cytotoxicity in a375 cells , suggesting that it may interact with cellular components involved in cell survival and proliferation.
Mode of Action
It is known to exhibit cytotoxicity in A375 cells , indicating that it may induce cell death or inhibit cell proliferation
Biochemical Pathways
Given its cytotoxic effects on A375 cells , it may influence pathways related to cell survival, apoptosis, or cell cycle regulation. More detailed studies are required to identify the exact pathways and downstream effects.
Result of Action
Epi-Tulipinolide diepoxide has been shown to exhibit cytotoxicity in A375 cells . This suggests that the compound may induce cell death or inhibit cell proliferation, leading to a decrease in the viability of these cells.
生化学分析
Biochemical Properties
Epi-Tulipinolide diepoxide plays a significant role in biochemical reactions, particularly in its interaction with cancer cells. It exhibits cytotoxicity in A375 cells, with an IC50 value of 52.03 μM . The compound interacts with various enzymes and proteins, leading to the inhibition of cell proliferation and induction of apoptosis. These interactions are crucial for its potential use as an anticancer agent .
Cellular Effects
Epi-Tulipinolide diepoxide affects various types of cells and cellular processes. In A375 cells, it induces cytotoxicity, leading to cell death . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. These effects are essential for understanding its potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of Epi-Tulipinolide diepoxide involves its binding interactions with biomolecules, leading to enzyme inhibition and changes in gene expression . The compound’s cytotoxic effects are mediated through the induction of apoptosis and inhibition of cell proliferation. These molecular interactions are critical for its anticancer properties .
Dosage Effects in Animal Models
The effects of Epi-Tulipinolide diepoxide vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to increased cytotoxicity and potential adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and potential toxicity of Epi-Tulipinolide diepoxide .
Metabolic Pathways
Epi-Tulipinolide diepoxide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity . The compound’s effects on metabolic flux and metabolite levels are essential for understanding its role in cellular metabolism and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, Epi-Tulipinolide diepoxide is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are critical for its biological activity and therapeutic potential .
Subcellular Localization
Epi-Tulipinolide diepoxide’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
(4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O6/c1-8-12-10(20-9(2)18)7-17(4)11(22-17)5-6-16(3)14(23-16)13(12)21-15(8)19/h10-14H,1,5-7H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJZWGBZQIZLSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(O2)CCC3(C(O3)C4C1C(=C)C(=O)O4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39815-40-2 | |
| Record name | Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one, 5-(acetyloxy)decahydro-6a,9a-dimethyl-4-methylene-, (1aR,1bS,4aR,5R,6aR,7aR,9aR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39815-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Are there any other bioactive compounds found in Liriodendron tulipifera leaves?
A2: Yes, research indicates that Liriodendron tulipifera leaves are a source of various bioactive compounds. Aside from Epitulipinolide diepoxide, other compounds identified include aporphines like (+)-Norstephalagine and (-)-anonaine, the oxoaporphine liriodenine, the coumarin scopoletin, and the alkaloid lysicamine. Many of these compounds exhibited antioxidant properties, and some, like (-)-anonaine and lysicamine, also showed antiproliferative activity against melanoma cells. [] Additionally, a new β-Ionone compound was also discovered in Liriodendron tulipifera. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




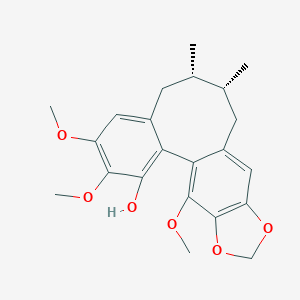
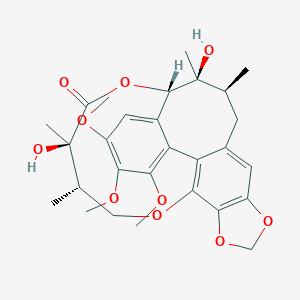

![(1R,12S,13S,16Z,17R,19S)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B204842.png)
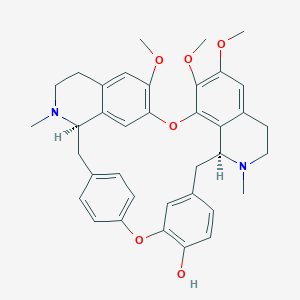
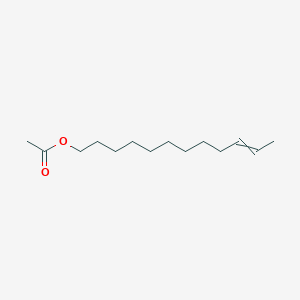
![[(3S,8R,9R,10R,13R,14S,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B205788.png)



